Benzyl 2-cyclopropylacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-cyclopropylacetate can be synthesized through several methods. One common approach involves the esterification of cyclopropylacetic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-cyclopropylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Cyclopropylacetic acid derivatives.
Reduction: Benzyl alcohol and cyclopropylmethanol.
Substitution: Various benzyl-substituted cyclopropylacetates.
Scientific Research Applications
Benzyl 2-cyclopropylacetate has found applications in multiple scientific research areas:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of benzyl 2-cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes through its ester functional group .
Comparison with Similar Compounds
Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavorings.
Cyclopropyl acetate: Similar in structure but lacks the benzyl group, used in organic synthesis.
Benzyl benzoate: Used in medicinal applications, particularly for treating scabies and lice.
Uniqueness: Benzyl 2-cyclopropylacetate stands out due to its unique combination of a benzyl group and a cyclopropylacetate moiety. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
benzyl 2-cyclopropylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVFPVAJRYENM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454244 |
Source
|
Record name | Phenylmethyl Cyclopropylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59698-18-9 |
Source
|
Record name | Phenylmethyl Cyclopropylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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